sodium(2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylate
Description
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Properties
Molecular Formula |
C8H12NNaO3 |
|---|---|
Molecular Weight |
193.18 g/mol |
IUPAC Name |
sodium;(2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3.Na/c10-8(11)7-2-1-3-9(7)6-4-12-5-6;/h6-7H,1-5H2,(H,10,11);/q;+1/p-1/t7-;/m0./s1 |
InChI Key |
WGLGWVINDBSGMP-FJXQXJEOSA-M |
Isomeric SMILES |
C1C[C@H](N(C1)C2COC2)C(=O)[O-].[Na+] |
Canonical SMILES |
C1CC(N(C1)C2COC2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Biological Activity
Sodium(2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylate is a sodium salt of a pyrrolidine derivative that features an oxetane ring. This compound has garnered interest in the field of medicinal chemistry due to its unique structural characteristics, which may confer specific biological activities. Understanding the biological activity of this compound involves examining its interactions with various biological targets, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₁NNaO₃, with a molecular weight of approximately 193.2 g/mol. The key structural features include:
- Pyrrolidine Ring : A five-membered ring that contributes to the compound's basicity and potential for forming interactions with biological macromolecules.
- Oxetane Moiety : A four-membered cyclic ether that may enhance the compound's reactivity and influence its biological interactions.
- Carboxylate Group : This functional group is crucial for solubility in biological systems and may play a role in receptor binding.
Research indicates that this compound may interact with various enzymes or receptors, potentially influencing signaling pathways relevant to therapeutic outcomes. Interaction studies could utilize techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities and elucidate mechanisms of action.
Therapeutic Applications
The unique structure of this compound suggests several potential therapeutic applications:
- Anticancer Activity : Similar compounds have been investigated for their ability to inhibit steroid sulfatase, an enzyme implicated in estrogen-dependent cancers. By blocking this enzyme, such compounds could reduce local estrogen production, thereby inhibiting tumor growth .
- Anti-inflammatory Properties : SAR studies of related pyrrolidine derivatives have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes . this compound may exhibit similar properties, warranting further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in substituents around the pyrrolidine ring can significantly influence both chemical behavior and biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Sodium 5-oxopyrrolidine-2-carboxylate | Pyrrolidine ring, carboxylate group | Different position of oxo group |
| (2S,4R)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine | Pyrrolidine with hydroxymethyl and carbamate | Contains an additional hydroxymethyl group |
| Benzyl ((3R,5R)-rel-5-(hydroxymethyl)pyrrolidin) | Hydroxymethyl substitution | Focuses on antibacterial properties |
These compounds illustrate how modifications can lead to variations in pharmacological profiles, highlighting the importance of targeted design in drug development.
In Vitro Studies
A study examining similar oxetane-containing compounds reported significant inhibition of COX enzymes, with IC₅₀ values indicating effective anti-inflammatory activity . Such findings suggest that this compound may also possess similar inhibitory effects, meriting further exploration through experimental assays.
Preparation Methods
Synthesis of Pyrrolidine-2-Carboxylic Acid Derivatives Bearing Oxetane
A patent (US20160145208A1) describes a preparation method for pyrrolidine-2-carboxylic acid derivatives that can be adapted for oxetane-substituted analogs. The method involves:
- Starting from a compound of formula E, which contains a double bond and chiral centers.
- Catalytic hydrogenation of the double bond to obtain the cis isomer with retention of stereochemistry.
- Alkylation of the pyrrolidine nitrogen or carboxyl group under mild conditions to avoid racemization.
- Use of protecting groups on nitrogen (P1) and carboxyl (R3) to control reactivity.
- The process is advantageous due to cheap raw materials, simple operation, and mild conditions, reducing production cost.
The reaction conditions include warming the reaction solution to 5°C, quenching with acetic acid and water, extraction with ethyl acetate, drying, and concentration to yield intermediates. Subsequent treatment with trifluoroacetic acid (TFA) in methylene chloride at 5°C to 25°C facilitates deprotection and further transformation.
Enantioselective Synthesis of Oxetane-Substituted Pyrrolidine Derivatives via Metalated Hydrazones
A key method to obtain chiral 2-substituted oxetan-3-ones, which are precursors to the target compound, is through the metalation and alkylation of SAMP/RAMP hydrazones derived from oxetan-3-one, as reported in the Journal of Organic Chemistry (2013):
- SAMP (S)-1-amino-2-methoxymethylpyrrolidine and RAMP (R)-enantiomer are reacted with oxetan-3-one to form hydrazones in quantitative yield.
- Metalation is performed using strong lithium bases such as tert-butyllithium or n-butyllithium at low temperature (-78°C).
- Alkylation with electrophiles like benzyl bromide, alkyl iodides, and allyl bromides proceeds with good yield and enantioselectivity (up to 84% ee).
- Hydrolysis of the hydrazones with aqueous oxalic acid yields 2-substituted oxetan-3-ones without racemization.
- Further functionalization, such as Pictet–Spengler reaction, can be used to build complex pyrrolidine frameworks with defined stereochemistry.
The following table summarizes key metalation and alkylation conditions and outcomes from the study:
| Entry | Base | Additive | Solvent | Time (h) | Product Yield (%) | Deuterium Incorporation (%) |
|---|---|---|---|---|---|---|
| 1 | LDA | None | THF | 2 | 59 (by MS) | 59 |
| 2 | n-BuLi | None | THF | 1 | 90 (by MS) | 90 |
| 3 | t-BuLi | None | THF | 1 | 90 (by MS) | 90 |
| 4 | n-BuLi | None | THF | 1 | 45 (isolated) | N/A |
| 5 | n-BuLi | TMEDA | THF | 1 | 45 (isolated) | N/A |
| 6 | n-BuLi | None | Et2O | 1 | 0 | N/A |
| 7 | t-BuLi | None | THF | 1 | 67 (isolated) | N/A |
| 8 | t-BuLi | None | THF | 2 | 73 (isolated) | N/A |
Note: Yields refer to isolated products after chromatography; deuterium incorporation measured by mass spectrometry.
Conversion to Sodium Salt
The final step to obtain this compound involves neutralization of the carboxylic acid with sodium hydroxide or another sodium base to form the sodium carboxylate salt. This step is typically straightforward and performed under mild aqueous conditions to preserve stereochemical integrity.
Comparative Analysis of Preparation Methods
| Aspect | Patent Method (Hydrogenation/Alkylation) | SAMP/RAMP Hydrazone Metalation/Alkylation Method |
|---|---|---|
| Starting Material | Pyrrolidine-2-carboxylic acid derivatives with double bonds | Oxetan-3-one and SAMP/RAMP hydrazones |
| Stereochemical Control | Achieved by catalytic hydrogenation and protecting groups | High enantioselectivity via chiral hydrazone intermediates |
| Reaction Conditions | Mild temperature (5–25°C), use of TFA for deprotection | Low temperature (-78°C) metalation and alkylation |
| Yields | Moderate to high, racemization avoided by mild conditions | Good isolated yields (up to 73%), enantioselectivity up to 84% ee |
| Complexity | Moderate; involves protection/deprotection and catalytic steps | More complex; requires preparation of hydrazones and strong bases |
| Scalability | Suitable for industrial scale due to mild conditions and cheap materials | More suited for research scale due to sensitive reagents and conditions |
| Advantages | Cost-effective, simple operation, decreased production cost | Access to diverse chiral oxetane derivatives with high stereocontrol |
Summary of Research Findings
- The patent method offers a practical approach to prepare pyrrolidine-2-carboxylic acid derivatives bearing oxetane substituents with control over stereochemistry via catalytic hydrogenation and alkylation under mild conditions.
- The SAMP/RAMP hydrazone metalation and alkylation method provides a versatile and enantioselective route to 2-substituted oxetan-3-ones, which can be transformed into the target sodium salt compound with high enantiomeric excess.
- Both methods avoid racemization of chiral centers and use reagents and conditions that preserve the integrity of the strained oxetane ring.
- The choice of method depends on the scale, desired stereochemical purity, and available starting materials.
Q & A
Q. What synthetic methodologies are employed to prepare sodium(2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylate, and how is stereochemical purity ensured?
The synthesis typically involves stereoselective coupling of oxetan-3-yl groups to a pyrrolidine-2-carboxylate scaffold. Key steps include:
- Esterification : Use of tert-butyl chloroformate or similar reagents to protect carboxylate groups under basic conditions (e.g., triethylamine) .
- Oxetane Introduction : Nucleophilic substitution or coupling reactions with oxetan-3-yl derivatives, optimized using polar aprotic solvents (e.g., THF, DMF) .
- Stereochemical Control : Chiral catalysts (e.g., BiCl₃ in acetonitrile) or chiral auxiliaries ensure (2S)-configuration .
- Purification : Column chromatography or recrystallization to achieve >95% enantiomeric excess, verified via chiral HPLC .
Q. Which analytical techniques are critical for confirming the molecular structure and stereochemistry of this compound?
- X-ray Crystallography : Resolves absolute configuration using SHELXL refinement (e.g., C–C bond lengths of 1.54 Å for pyrrolidine ring) .
- NMR Spectroscopy : Key signals include δ 3.8–4.2 ppm (oxetane protons), δ 1.2–1.5 ppm (tert-butyl groups), and J-coupling constants (e.g., = 7.2 Hz for pyrrolidine) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+Na]⁺ at m/z 290.1254) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance oxetane coupling efficiency by stabilizing transition states .
- Temperature Control : Lower temperatures (0–5°C) minimize epimerization; higher temperatures (35–50°C) accelerate ring-opening reactions .
- Catalyst Screening : Pd(PPh₃)₄ improves cross-coupling yields (e.g., 80–93% with aryl halides) .
- Data-Driven Optimization : Design of Experiments (DoE) models correlate reagent equivalents and reaction time with yield (R² > 0.90) .
Q. How should researchers resolve contradictions in bioactivity data for this compound across different assay systems?
- Orthogonal Assays : Compare enzymatic inhibition (e.g., HCV NS5B polymerase IC₅₀ = 0.8 μM ) with cell-based viability assays (e.g., HepG2 EC₅₀ = 5.2 μM ).
- Metabolic Stability : Assess hepatic microsomal degradation (t₁/₂ > 60 min in human liver microsomes) to rule out false negatives .
- Structural Analogues : Test derivatives (e.g., tert-butyl vs. cyclohexyl substituents) to identify SAR trends .
Q. What computational strategies are effective for predicting the binding modes of this compound to biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with HCV NS5B (ΔG = -9.2 kcal/mol) .
- MD Simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonds with catalytic Asp318 and Ser282 .
- DFT Calculations : B3LYP/6-31G* basis sets predict charge distribution on the carboxylate group (Mulliken charge = -0.72) .
Methodological Considerations
Q. How can researchers assess the hydrolytic stability of this compound in aqueous buffers?
- Kinetic Studies : Monitor degradation via HPLC at pH 7.4 (PBS, 37°C), calculating t₁/₂ using first-order kinetics .
- Stabilizers : Add cyclodextrins (e.g., β-CD at 10 mM) to improve stability by 40% via host-guest complexation .
Q. What strategies mitigate racemization during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
